Methylene Linker vs. Direct Aryl Attachment
CAS 858117-30-3 incorporates a –CH₂–NH–SO₂– linkage between the pyrrolo[2,3-b]pyridine 4-position and the 4-methylphenyl group. This contrasts with the direct C–C bond found in 4-phenyl-7-azaindoles such as compound 16 from Liddle et al. (2012), which achieved IKK2 IC₅₀ = 2 nM but required extensive optimization of the hinge-binding motif to balance IKK1 selectivity [1]. The methylene spacer in CAS 858117-30-3 introduces an additional rotational degree of freedom, expanding the conformational ensemble available to the benzenesulfonamide moiety. Patent SAR data for the broader WO2008034860 series indicates that altering the linker from direct attachment to –CH₂–NH– shifts IKK2 potency by approximately 5- to 50-fold depending on the aryl substitution pattern [2]. No direct head-to-head IKK2 IC₅₀ comparison between CAS 858117-30-3 and a 4-phenyl-7-azaindole comparator has been published in the peer-reviewed literature. The differentiation claim rests on structural and class-level SAR inference rather than matched-pair experimental data.
| Evidence Dimension | Linker chemistry: rotational degrees of freedom and hydrogen-bonding capacity at the IKK2 ATP-binding site hinge region |
|---|---|
| Target Compound Data | –CH₂–NH–SO₂– linker; 5 rotatable bonds; one additional H-bond donor (sulfonamide NH) vs. direct aryl attachment |
| Comparator Or Baseline | 4-Phenyl-7-azaindole series (direct C–C aryl linkage); exemplified by compound 16 with IKK2 IC₅₀ = 2 nM and IKK1/IKK2 selectivity ratio >500-fold [1] |
| Quantified Difference | No matched-pair IC₅₀ comparison available. SAR trend from WO2008034860 indicates linker modification produces 5- to 50-fold potency variation within subseries [2] |
| Conditions | IKK2 enzymatic assay (ATP concentration not specified for the specific compound); patent class-level SAR derived from recombinant IKK2 homodimer assays |
Why This Matters
The linker geometry directly determines whether the compound can access the IKK2 hinge region while avoiding steric clash with the gatekeeper residue; procurement of an analog with a different linker nullifies any expectation of conserved target engagement.
- [1] Liddle, J., et al. (2012). 4-Phenyl-7-azaindoles as potent, selective and bioavailable IKK2 inhibitors demonstrating good in vivo efficacy. Bioorg. Med. Chem. Lett., 22(16), 5222–5226. View Source
- [2] Bamborough, P., Barker, M.D., et al. (2007). Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as IKK2 inhibitors. WO2008034860A1. View Source
